molecular formula C8H4Cl2O4 B042647 2,6-Dichloroterephthalic acid CAS No. 116802-97-2

2,6-Dichloroterephthalic acid

Cat. No. B042647
M. Wt: 235.02 g/mol
InChI Key: LJUJMEBEACINIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Dichloroterephthalic acid often involves halogenation reactions where chlorine atoms are introduced into the aromatic ring. For example, 2,6-Dichloronaphthalene dianhydride, a compound with a similar dichlorinated aromatic structure, is synthesized through modified procedures involving imidization and nucleophilic exchange reactions, demonstrating the typical approaches used in synthesizing dichlorinated aromatic compounds (Thalacker, Röger, & Würthner, 2006).

Scientific Research Applications

  • Separation of Organic Anions : 2,6-naphthalenedicarboxylic acid (NDC) significantly enhances sensitivity in separating organic anions through capillary zone electrophoresis with indirect UV detection. This method shows promise for analyzing ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

  • Iodometric Indicators : 2,6-Dichlorophenol-indophenol serves as an indicator in iodometric methods for determining various elements and compounds such as iodine, chlorine, and copper, among others (Svehla, Koltai & Erdey, 1963).

  • Ultraviolet-Labeling Agent for Carboxylic Acids : 2-(phthalimino)ethyl trifluoromethanesulfonate is a highly reactive ultraviolet-labeling agent, enabling the determination of certain carboxylic acids in the mouse brain when used in high performance liquid chromatography (Yasaka et al., 1990).

  • Formation of Disulphonic Acid : Both 2,6- and 2,7-di-t-butylnaphthalene form the same disulphonic acid when treated with chlorosulphonic acid, indicating specific chemical behavior of these compounds (Menard, Awang & Chubb, 1962).

  • Chromogenic Reagent for Bismuth : 2,6-dichloroarsenazo is identified as a sensitive chromogenic reagent for determining bismuth, particularly in copper alloys without prior treatment (Zhang et al., 1999).

  • Applications in Thermosetting Polymers : Thermotropic (co)polyesters of 2-phenylthioterephthalic acid show high transition temperatures, melting points, and crystallization properties, making them suitable for use in thermosetting polymers (Kricheldorf, Döring & Eckhardt, 1988).

  • Groundwater Bioremediation : Aminobacter sp. MSH1 effectively mineralizes the groundwater micropollutant 2,6-dichlorobenzamide, highlighting its potential as a biocatalyst for groundwater bioremediation (Raes et al., 2019).

  • Photocatalytic Applications : Flexible bis(benzimidazole) co-ligands in coordination polymers with 2,5-dichloroterephthalate demonstrate high photocatalytic activities for degrading dyes under UV irradiation, indicating their potential in environmental applications (Hao et al., 2017).

Safety And Hazards

Safety measures suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2,6-dichloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJMEBEACINIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023260
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroterephthalic acid

CAS RN

41906-38-1, 116802-97-2
Record name Benzenedicarboxylic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroterephthalic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroterephthalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Dichloroterephthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Dichloroterephthalic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dichloroterephthalic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dichloroterephthalic acid

Citations

For This Compound
3
Citations
Y Zhao, Z Zong, J Li, Y Wang, X Fan, X Wei - Transactions of Tianjin …, 2015 - Springer
To investigate the structural features and provide an alternative method for high value-added utilization of coal, Lingwu coal was first extracted with organic solvent at room temperature. …
Number of citations: 5 link.springer.com
EFS Authority, M Arena, D Auteri, S Barmaz… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Latvia, and co‐rapporteur …
Number of citations: 4 www.ncbi.nlm.nih.gov
N Baran, S Bristeau - 2018 - aquaref.fr
L’importance à accorder aux «substances émergentes» est entrée dans les nouvelles politiques environnementales au niveau européen ou au niveau national grâce aux études de …
Number of citations: 2 www.aquaref.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.